molecular formula C17H19NO3 B3026311 Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- CAS No. 67293-88-3

Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

Numéro de catalogue: B3026311
Numéro CAS: 67293-88-3
Poids moléculaire: 288.36 g/mol
Clé InChI: BQJCRHHNABKAKU-LLQNGXJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Morphine-d3 (CRM) est une forme deutérée de la morphine, un analgésique opioïde. Elle est utilisée comme étalon de référence analytique pour la quantification de la morphine dans divers échantillons biologiques par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. La morphine-d3 (CRM) est classée comme un opioïde et est couramment utilisée pour ses propriétés analgésiques, mais elle a également un fort potentiel d'addiction .

Applications De Recherche Scientifique

Morphine-d3 (CRM) is widely used in scientific research, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of morphine in biological samples.

    Biology: Employed in studies to understand the metabolism and pharmacokinetics of morphine.

    Medicine: Used in clinical research to monitor morphine levels in patients and to study the effects of morphine and its metabolites.

    Industry: Utilized in forensic toxicology to detect and quantify morphine in various samples.

Mécanisme D'action

Target of Action

Morphine-d3, also known as Morphine-D3.monohydrate or Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-, primarily targets the mu and kappa opioid receptors . These receptors play a crucial role in the perception of pain and the body’s response to it .

Mode of Action

Morphine-d3 acts as an agonist of the mu and kappa opioid receptors . This means that it binds to these receptors and activates them, leading to a series of changes in the cells. The activation of these receptors is integral to the effects of Morphine-d3 on the brain’s ventral tegmental area .

Biochemical Pathways

The metabolism of Morphine-d3 leads to the production of two predominant metabolites, morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) . This metabolism involves uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of morphine . These metabolites have been shown to be biologically active .

Pharmacokinetics

The pharmacokinetics of Morphine-d3 involves its absorption, distribution, metabolism, and excretion (ADME). Morphine-d3 is metabolized by UGT2B7 to form its major metabolite, morphine-3-glucuronide, and its minor metabolite, morphine-6-glucuronide . The clearance of Morphine-d3 decreases exponentially as a patient is closer to the time of death, falling by more than 26% in the last week before death . M3G and M6G accumulate due to decreased renal function .

Result of Action

The molecular and cellular effects of Morphine-d3’s action are primarily analgesic, providing relief from moderate to severe acute and chronic pain . On the other hand, M3G provokes a state of strong excitation in rodents, characterized by thermal hyperalgesia and tactile allodynia .

Action Environment

The action, efficacy, and stability of Morphine-d3 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Additionally, the patient’s health status, including liver and kidney function, can impact the drug’s pharmacokinetics and pharmacodynamics

Analyse Biochimique

Biochemical Properties

Morphine-d3 plays a crucial role in biochemical reactions, particularly in the context of opioid receptor interactions. It interacts with the mu-opioid receptor, a G-protein-coupled receptor, which mediates its analgesic effects. The binding of Morphine-d3 to the mu-opioid receptor induces a conformational change that activates intracellular signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This interaction also triggers the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization and reduced neuronal excitability .

Cellular Effects

Morphine-d3 influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, Morphine-d3 binding to the mu-opioid receptor modulates neurotransmitter release, leading to analgesia and euphoria. It also affects immune cells by altering cytokine production and immune response. Additionally, Morphine-d3 can influence gene expression by modulating transcription factors and signaling pathways, impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Morphine-d3 involves its binding to the mu-opioid receptor, which is a key step in its analgesic action. Upon binding, Morphine-d3 induces receptor dimerization and activates downstream signaling cascades, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These signaling events lead to changes in gene expression and cellular responses, contributing to the overall pharmacological effects of Morphine-d3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Morphine-d3 can vary over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that Morphine-d3 maintains its efficacy in vitro and in vivo, with consistent effects on cellular function observed over extended periods .

Dosage Effects in Animal Models

The effects of Morphine-d3 in animal models are dose-dependent. At low doses, Morphine-d3 produces analgesic effects without significant adverse reactions. At higher doses, it can cause respiratory depression, sedation, and other toxic effects. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally increase the analgesic effect but rather enhances the risk of adverse outcomes .

Metabolic Pathways

Morphine-d3 is metabolized primarily in the liver through glucuronidation, forming morphine-3-glucuronide and morphine-6-glucuronide. These metabolites are then excreted in the urine. The enzymes involved in this process include UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation of glucuronic acid to Morphine-d3, enhancing its solubility and excretion .

Transport and Distribution

Within cells and tissues, Morphine-d3 is transported via passive diffusion and active transport mechanisms. It interacts with various transporters, including P-glycoprotein, which can influence its distribution and accumulation in different tissues. The localization of Morphine-d3 within the central nervous system is critical for its analgesic effects, as it needs to cross the blood-brain barrier to reach its target receptors .

Subcellular Localization

Morphine-d3 is primarily localized in the cytoplasm and plasma membrane of cells. Its activity is influenced by its subcellular distribution, with higher concentrations found in regions with abundant mu-opioid receptors. Post-translational modifications, such as phosphorylation, can affect the targeting and function of Morphine-d3, directing it to specific cellular compartments and modulating its activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La morphine-d3 (CRM) est synthétisée en introduisant des atomes de deutérium dans la molécule de morphine. La synthèse implique le remplacement d'atomes d'hydrogène par du deutérium, généralement en utilisant des réactifs deutérés. Les conditions réactionnelles sont soigneusement contrôlées pour assurer l'incorporation du deutérium à des positions spécifiques dans la molécule de morphine .

Méthodes de production industrielle

La production industrielle de morphine-d3 (CRM) implique une synthèse à grande échelle utilisant des réactifs deutérés et des techniques de purification avancées. Le processus est effectué sous des directives réglementaires strictes pour garantir la qualité et la pureté du produit final. Le composé est ensuite formulé en solution, généralement dans du méthanol, et conditionné en tant que matériau de référence certifié .

Analyse Des Réactions Chimiques

Types de réactions

La morphine-d3 (CRM) subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

    Oxydation : Morphinone

    Réduction : Dihydromorphine

    Substitution : Acétylmorphine

Applications de la recherche scientifique

La morphine-d3 (CRM) est largement utilisée dans la recherche scientifique, notamment :

    Chimie : Utilisée comme étalon interne en chimie analytique pour la quantification de la morphine dans les échantillons biologiques.

    Biologie : Utilisée dans des études pour comprendre le métabolisme et la pharmacocinétique de la morphine.

    Médecine : Utilisée dans la recherche clinique pour surveiller les taux de morphine chez les patients et pour étudier les effets de la morphine et de ses métabolites.

    Industrie : Utilisée en toxicologie médico-légale pour détecter et quantifier la morphine dans divers échantillons.

Mécanisme d'action

La morphine-d3 (CRM) exerce ses effets en agissant comme un agoniste au niveau des récepteurs mu-opioïdes du système nerveux central. Cette interaction inhibe la libération de neurotransmetteurs, ce qui entraîne une perception réduite de la douleur. Les principales cibles moléculaires sont les récepteurs mu-opioïdes, et les voies impliquées comprennent l'inhibition de l'adénylate cyclase et la modulation des canaux ioniques .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

La morphine-d3 (CRM) est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications analytiques. La présence d'atomes de deutérium permet une quantification plus précise de la morphine dans des matrices biologiques complexes, ce qui en fait un outil précieux dans la recherche médico-légale et clinique .

Propriétés

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/t10-,11+,13-,16-,17-/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJCRHHNABKAKU-LLQNGXJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217656
Record name Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67293-88-3
Record name Morphine-methyl-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67293-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067293883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Reactant of Route 2
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Reactant of Route 3
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Reactant of Route 4
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Reactant of Route 5
Reactant of Route 5
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-
Reactant of Route 6
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.